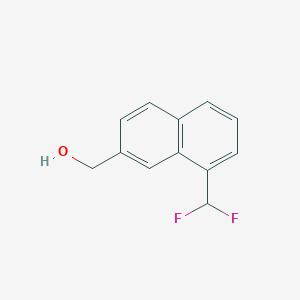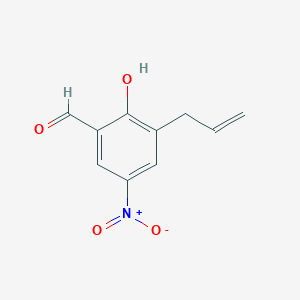
3-Allyl-2-hydroxy-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-2-hydroxy-5-nitrobenzaldehyde: is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is known for its unique structure, which includes an allyl group, a hydroxyl group, and a nitro group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-allyl-2-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-allyl-2-hydroxy-5-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of nitro and allyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The allyl group can participate in various chemical reactions, enhancing the compound’s reactivity. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules .
Comparación Con Compuestos Similares
2-Hydroxy-3-nitrobenzaldehyde: Similar structure but lacks the allyl group.
5-Allyl-2-hydroxy-3-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a nitro group.
Uniqueness: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both an allyl group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2-hydroxy-5-nitro-3-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-4-9(11(14)15)5-8(6-12)10(7)13/h2,4-6,13H,1,3H2 |
Clave InChI |
MZVXMHBNAWVNMO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C(=CC(=C1)[N+](=O)[O-])C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



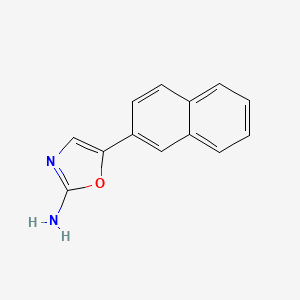
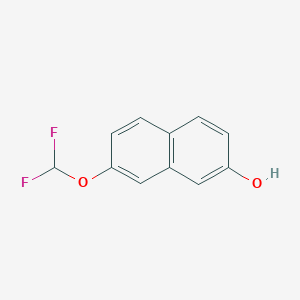
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)
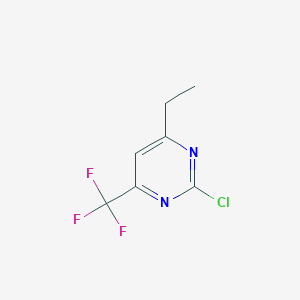
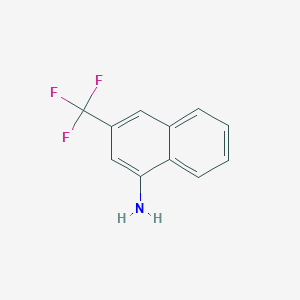
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)
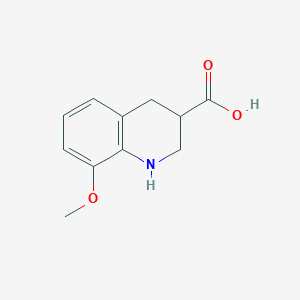
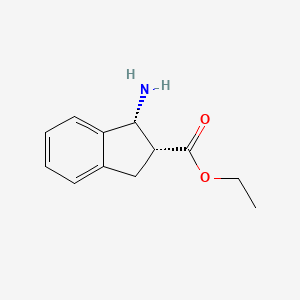

![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
